molecular formula C9H14N2O5S B15281619 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one

Cat. No.: B15281619
M. Wt: 262.29 g/mol
InChI Key: CWXIOHYALLRNSZ-JWMKEVCDSA-N
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Description

The compound 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one is a complex organic molecule with significant potential in various scientific fields. This compound features a tetrahydrofuran ring fused with a tetrahydropyrimidinone ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the thioxotetrahydropyrimidinone moiety: This involves the reaction of the tetrahydrofuran intermediate with thiourea and a suitable aldehyde or ketone under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The thioxotetrahydropyrimidinone moiety can be reduced to form tetrahydropyrimidinone derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include:

    Oxidized derivatives: Ketones or carboxylic acids.

    Reduced derivatives: Tetrahydropyrimidinone derivatives.

    Substituted derivatives: Compounds with various functional groups replacing the hydroxyl groups.

Scientific Research Applications

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
  • (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H14N2O5S

Molecular Weight

262.29 g/mol

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C9H14N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h3-7,12-14H,1-2H2,(H2,10,11,15,17)/t3?,4-,5-,6-,7+/m1/s1

InChI Key

CWXIOHYALLRNSZ-JWMKEVCDSA-N

Isomeric SMILES

C1C(C(=O)NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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